rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride
Description
rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride is a bicyclic amine hydrochloride salt with a fused cyclopentane-pyrrolidine scaffold. Key characteristics include:
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H/t5-,6+,7+;/m0./s1 |
InChI Key |
ZWFNCJOAGYAXQO-VWZUFWLJSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@@H]1CNC2)O.Cl |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at position 4 undergoes nucleophilic substitution under standard conditions:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Tosylation | Tosyl chloride, pyridine | rel-(3aS,4R,6aR)-4-tosyloxy-octahydrocyclopenta[c]pyrrol | Intermediate for further functionalization |
| Mitsunobu Reaction | DIAD, PPh₃, nucleophile (e.g., azide) | 4-azido derivative | Synthesis of bioactive analogs |
These reactions enable modifications to enhance solubility or introduce pharmacophores for drug discovery.
Amine-Alcohol Functionalization
The secondary amine and alcohol groups participate in tandem reactions:
Reductive Amination
-
Conditions : Ketone/aldehyde, NaBH₃CN or H₂/Pd-C
-
Product : N-alkylated derivatives with retained stereochemistry.
-
Example : Reaction with formaldehyde yields N-methyl-octahydrocyclopenta[c]pyrrol-4-ol, a precursor for ion channel modulators.
Esterification
-
Conditions : Acetyl chloride, base
-
Product : 4-acetoxy-octahydrocyclopenta[c]pyrrol;hydrochloride
-
Purpose : Stabilization of the hydroxyl group during multi-step syntheses.
Ring-Opening and Cross-Coupling Reactions
The bicyclic scaffold undergoes selective ring-opening under controlled conditions:
These transformations demonstrate utility in synthesizing structurally diverse ligands for biological targets.
Stereospecific Transformations
The compound’s stereochemistry (3aS,4R,6aR) directs regioselective reactions:
-
Epoxidation : Treatment with m-CPBA selectively oxidizes the cyclopentene moiety, yielding an epoxide used in asymmetric synthesis.
-
Diastereoselective Alkylation : Chiral auxiliaries induce preferential formation of R-configured products at position 4.
Retinol-Binding Protein 4 (RBP4) Antagonists
Derivatives synthesized via N-arylation (e.g., with trifluoromethylphenyl groups) inhibit RBP4, reducing serum retinol levels. Key steps include:
Calcium Channel Blockers
Ester derivatives (e.g., 4-acetoxy analogs) exhibit voltage-gated calcium channel inhibition, validated in electrophysiological assays.
Comparative Reactivity of Structural Analogs
Stability and Reaction Optimization
-
Acid Sensitivity : The hydrochloride salt decomposes under strong acidic conditions (pH < 2), requiring neutral buffers for aqueous reactions.
-
Thermal Stability : Reactions above 80°C risk racemization at position 4; optimal temperatures range from 0°C to 25°C.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[c]pyrrol Derivatives
rel-(3aR,6S,6aS)-Octahydro-1-(phenylmethyl)cyclopenta[b]pyrrol-6-ol (CAS 127061-31-8)
- Structural Differences : Features a phenylmethyl substituent at position 1 and a hydroxyl group at position 6 (vs. position 4 in the target compound).
- Positional isomerism of the hydroxyl group may alter hydrogen-bonding interactions .
tert-Butyl N-[rel-(3aR,5s,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl]carbamate (CAS 2455450-43-6)
- Structural Differences : Incorporates a tert-butyl carbamate group at position 5 instead of a hydroxyl group.
- Implications : The carbamate moiety increases steric bulk and alters solubility (likely less polar than the hydrochloride salt). This derivative is used as a synthetic intermediate in peptide chemistry .
Hexahydro-1H-cyclopenta[c]pyridin-6-ol (CAS 1326344-86-8)
Bicyclic Amines with Heterocyclic Modifications
(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Hydrochloride (CAS 694439-04-8)
- Structural Differences : Contains a dioxane ring fused to pyrrolidine.
- Implications : The ether oxygens enhance hydrophilicity and may improve aqueous solubility compared to the target compound. Priced at $580.00/g, it is more cost-effective for small-scale R&D .
d-Biotin Intermediates
- Example: (3aS,6aR)-1,3-Dibenzyl-tetrahydro-4H-thieno[3,4-d]imidazole derivatives.
- Structural Differences: Substitution of cyclopentane with a thienoimidazole ring system.
- Implications : These intermediates are critical in asymmetric biotin synthesis, leveraging sulfur-containing heterocycles for chiral resolution. Total yields reach 42% in optimized routes .
Functionalized Pyrrolidine Derivatives
(3aS,4S,6aR)-rel-Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride (CAS 130657-47-5)
- Structural Differences : Stereoisomer of the target compound with distinct configuration at C4 and C6a.
- Implications : Altered stereochemistry may affect receptor binding selectivity in drug discovery .
a-Methyl-3-Pyrrolidinemethanol (CAS 477700-38-2)
Data Tables
Table 1: Physical and Commercial Properties
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
